molecular formula C20H18N2O3S B2982844 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide CAS No. 941931-96-0

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide

Cat. No. B2982844
CAS RN: 941931-96-0
M. Wt: 366.44
InChI Key: GNZMUVMPTZIRBG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide” are not documented in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, specific physical and chemical properties for “N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide” are not available in the current literature .

Scientific Research Applications

Pharmacological Screening and Antinociceptive Activities

Compounds related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide have been synthesized and evaluated for their pharmacological properties. A study by Al-Khamees et al. (1990) synthesized a series of 3-(4-antipyryl)-2-arylthiazolidin-4-one derivatives, revealing significant antinociceptive and spasmolytic activities, suggesting potential applications in pain and spasm management without local anaesthetic activity or significant cardiovascular effects (Hamad A. Al-Khamees et al., 1990).

Anticancer Potential

Derivatives of naphthoquinone, which share the naphthyl motif with N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide, have been synthesized and shown potent cytotoxic activities against various human cancer cell lines, including A549, HeLa, and MCF-7. This indicates the structural potential for cancer therapy applications, highlighting the importance of the naphthyl group in enhancing cytotoxic activity (P. Ravichandiran et al., 2019).

Antibacterial Activity

The novel antibacterial activities of 8-chloroquinolone derivatives, which feature substituted phenyl groups similar to the one in the query compound, demonstrate the utility of such structural motifs in designing potent antibacterial agents. These compounds have shown exceptional potency against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics (Y. Kuramoto et al., 2003).

Antioxidant and Enzyme Inhibition

Compounds with the thiazolidinone ring, similar to the query compound, have been investigated for their antioxidant properties and enzyme inhibition capabilities. A study by Skrzypek et al. (2022) on benzoxazole and naphthoxazole analogs revealed potential in treating Alzheimer's disease (AD) and cancer due to their broad spectrum of biological potency, including antioxidant properties and enzyme inhibition, specifically targeting cholinesterases (A. Skrzypek et al., 2022).

Small Molecule Analysis and Imaging

N-phenyl-2-naphthylamine, sharing the phenyl-naphthyl component, was developed as a novel matrix for the analysis and imaging of small molecules by MALDI-TOF MS. This application underscores the potential use of related compounds in analytical chemistry and biomedical research for the detailed analysis and spatial distribution of small molecules in biological samples (Huihui Liu et al., 2018).

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and include information on toxicity, flammability, and environmental impact. Unfortunately, specific safety and hazard information for “N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide” is not available in the current literature .

Mechanism of Action

Target of Action

The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and the initiation of DNA replication.

Mode of Action

It is believed that the compound interacts with its target, cdk2, and inhibits its activity . This inhibition could lead to a halt in the cell cycle progression, preventing cells from entering the S phase and initiating DNA replication.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest. This can have downstream effects on cellular proliferation and growth.

Result of Action

The result of the action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide is the inhibition of cell cycle progression . By inhibiting CDK2, the compound can prevent cells from entering the S phase of the cell cycle, which can lead to a decrease in cellular proliferation and growth.

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-20(19-8-3-6-15-5-1-2-7-18(15)19)21-16-9-11-17(12-10-16)22-13-4-14-26(22,24)25/h1-3,5-12H,4,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZMUVMPTZIRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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